Tizanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

slightly soluble

1.33e-01 g/L

Synonyms

Canonical SMILES

- Mechanism of Action: Tizanidine reduces spasticity by acting on the spinal cord, specifically at the level of interneurons. By stimulating alpha-2 adrenergic receptors, it inhibits the release of excitatory neurotransmitters like glutamate, leading to a decrease in muscle tone [].

- Clinical Trials: Numerous clinical trials have demonstrated the effectiveness of tizanidine in reducing spasticity associated with various neurological conditions like multiple sclerosis, stroke, and spinal cord injury []. These studies have shown improvements in muscle tone, range of motion, and activities of daily living for patients receiving tizanidine compared to placebo.

Exploring Tizanidine Beyond Spasticity

While spasticity management remains the primary application in scientific research, some studies have explored the potential use of tizanidine for other conditions:

- Neuropathic Pain: Limited research suggests tizanidine might offer benefits in managing neuropathic pain, a type of pain arising from damage to nerves. However, more robust studies are needed to confirm this potential application [].

- Off-Label Uses: Tizanidine is sometimes prescribed off-label for chronic neck and back pain, as well as chronic migraines. However, the current body of research does not definitively support its efficacy in these areas.

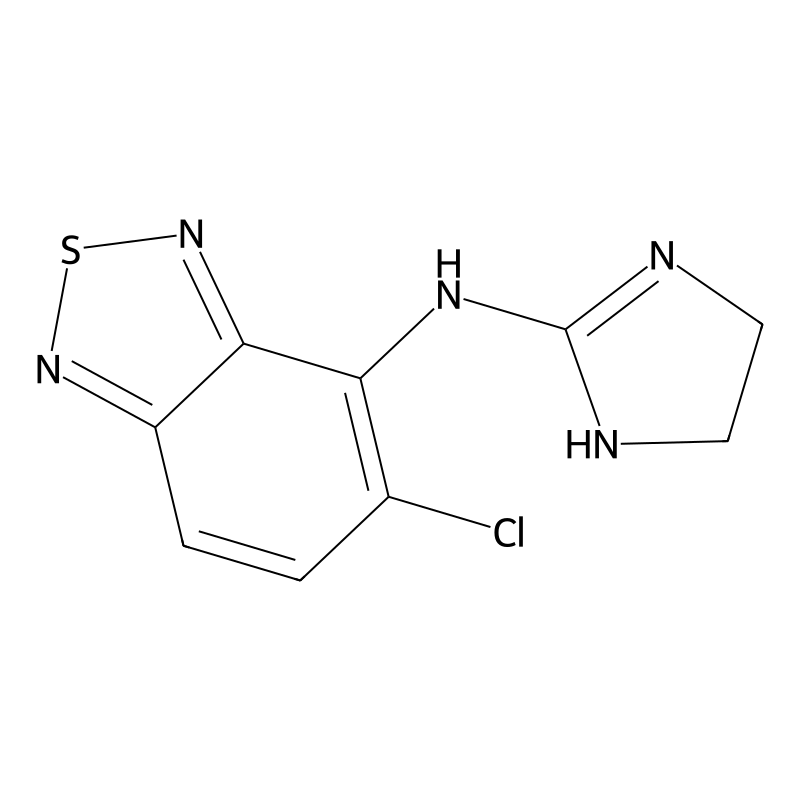

Tizanidine is a centrally acting alpha-2 adrenergic receptor agonist used primarily to manage muscle spasticity resulting from conditions such as spinal cord injury, multiple sclerosis, and spastic cerebral palsy. It is marketed under various brand names, including Zanaflex and Sirdalud. The compound's chemical formula is , and it has a molar mass of approximately 253.71 g/mol . Tizanidine is known for its ability to reduce muscle spasms by inhibiting excitatory neurotransmitter release in the spinal cord, thereby enhancing presynaptic inhibition of motor neurons .

Tizanidine's muscle relaxant effect is primarily attributed to its interaction with alpha-2 adrenergic receptors in the brainstem and spinal cord. By activating these receptors, it inhibits the release of excitatory neurotransmitters like glutamate, thereby reducing nerve impulses that contribute to muscle spasticity [].

Tizanidine exhibits significant biological activity through its action on alpha-2 adrenergic receptors, leading to reduced nerve activity in the spinal cord. This mechanism results in decreased release of excitatory amino acids such as glutamate and aspartate, which are responsible for muscle spasms. Additionally, tizanidine has demonstrated anti-nociceptive and anticonvulsant properties, likely due to its influence on spinal polysynaptic pathways . Its affinity for alpha-1 adrenergic receptors is lower, which accounts for its milder cardiovascular effects compared to other similar compounds like clonidine .

The synthesis of tizanidine can be summarized in the following steps:

- Formation of Benzothiadiazole: 4-chlorophenylenediamine is treated with thionyl chloride in pyridine.

- Nitration: The resulting compound is nitrated using sodium nitrate in sulfuric acid.

- Reduction: The nitro group is reduced using iron and acetic acid.

- Thiourea Formation: The amine intermediate reacts with benzoyl chloride and ammonium thiocyanate, followed by alkaline hydrolysis.

- Final Reaction: The thiourea is activated as an isothiuronium salt and treated with ethylene diamine to yield tizanidine .

Tizanidine is primarily used for:

- Muscle Spasticity Management: Effective in conditions like multiple sclerosis and spinal cord injuries.

- Pain Relief: Due to its anti-nociceptive properties, it can help alleviate pain associated with muscle spasms.

- Adjunct Therapy: Sometimes used alongside other medications for enhanced therapeutic effects in managing spasticity .

Tizanidine interacts significantly with other medications due to its metabolism by cytochrome P450 1A2. Co-administration with potent CYP1A2 inhibitors (e.g., fluvoxamine) can lead to increased plasma concentrations of tizanidine, heightening the risk of adverse effects such as hypotension and excessive sedation . Additionally, concurrent use with alcohol or benzodiazepines can exacerbate central nervous system depression .

Common Drug Interactions:- Fluvoxamine: Increases tizanidine levels significantly.

- Cimetidine: Another CYP1A2 inhibitor that may lead to elevated tizanidine concentrations.

- Benzodiazepines: Increased sedation risk when combined with tizanidine.

Tizanidine shares structural and functional similarities with several other compounds used for muscle spasticity or related conditions. Below are some notable compounds for comparison:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Clonidine | Alpha-2 adrenergic receptor agonist | Primarily used for hypertension |

| Baclofen | GABA-B receptor agonist | Used mainly for spasticity; less sedation |

| Diazepam | Benzodiazepine | Anxiolytic properties; risk of dependence |

| Methocarbamol | Muscle relaxant | Less sedative effect compared to others |

| Carisoprodol | Muscle relaxant | Metabolized to meprobamate; potential for abuse |

Uniqueness of Tizanidine

Tizanidine's unique profile lies in its dual action as both a muscle relaxant and an analgesic through its central nervous system effects without significant cardiovascular side effects typically associated with similar alpha-2 agonists like clonidine. Its rapid onset and relatively short half-life make it suitable for managing acute spasticity episodes while minimizing prolonged sedation risks .

Tizanidine was first synthesized in the late 20th century through modifications of benzothiadiazole derivatives. Key milestones include:

- 1970s: Initial synthesis by researchers exploring heterocyclic compounds with potential CNS activity. The compound emerged from efforts to optimize the spasmolytic properties of clonidine-like imidazoline derivatives.

- 1980s: Preclinical studies identified its selective α2-adrenergic agonism and muscle relaxant effects, distinguishing it from structurally related sedatives.

- 1996: Approved by the U.S. Food and Drug Administration (FDA) as Zanaflex®. Its approval marked the first clinical use of a benzothiadiazole-imidazoline hybrid for spasticity management.

- 2000s–present: Development of advanced formulations, including solid lipid nanoparticles (SLNs), to improve bioavailability and reduce dosing frequency.

Synthesis Pathway

Tizanidine’s synthesis involves a multi-step process starting from 4-chlorophenylenediamine:

- Cyclization: Treatment with thionyl chloride forms the 2,1,3-benzothiadiazole core.

- Functionalization: Introduction of the imidazoline moiety via reaction with ethylene diamine.

- Purification: Crystallization to isolate the final hydrochloride salt.

Structural Classification as an Imidazoline Derivative

Tizanidine belongs to the imidazoline class, characterized by a five-membered ring containing two non-adjacent nitrogen atoms (Figure 1).

Key Structural Features

| Feature | Description |

|---|---|

| Core structure | 2,1,3-Benzothiadiazole fused with 4,5-dihydro-1H-imidazole (imidazoline) |

| Substituents | Chlorine at position 5; amine linkage bridging benzothiadiazole and imidazoline |

| Molecular formula | C~9~H~8~ClN~5~S |

| Molecular weight | 253.71 g/mol |

Imidazoline Subclass Comparison

| Compound | Core Structure | Key Differences from Tizanidine |

|---|---|---|

| Clonidine | Imidazoline only | Lacks benzothiadiazole; shorter side chain |

| Oxymetazoline | Imidazoline with aryl group | Designed for vasoconstriction, not CNS action |

| Tizanidine | Hybrid benzothiadiazole-imidazoline | Unique spasmolytic selectivity |

The imidazoline ring confers α2-adrenergic receptor affinity, while the benzothiadiazole component enhances metabolic stability.

Chemical Nomenclature and Identification Systems

Systematic Naming

- IUPAC name: 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine.

- CAS Registry Number: 51322-75-9.

- UNII: 6AI06C00GW.

Spectral and Computational Identifiers

| Identifier Type | Value |

|---|---|

| InChIKey | XFYDIVBRZNQMJC-UHFFFAOYSA-N |

| SMILES | ClC1=C(NC2=NCCN2)C2=NSN=C2C=C1 |

| PubChem CID | 5487 |

Relationship to Other Benzothiadiazole Compounds

Tizanidine’s 2,1,3-benzothiadiazole core places it within a family of heterocyclic compounds with diverse applications (Table 1).

Comparative Analysis of Benzothiadiazole Derivatives

| Compound | Structure Modifications | Application |

|---|---|---|

| Tizanidine | Imidazoline substitution at C4 | Muscle relaxant |

| Acibenzolar | Methyl ester at C7 | Plant defense activator |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Bromine at C4 and C7 | Organic semiconductor material |

| Piazthiole | Unsubstituted 2,1,3-benzothiadiazole | Redox-active flow battery component |

Shared Chemical Properties

- Aromaticity: The benzothiadiazole ring is a 10π-electron system, enabling stability and planar geometry.

- Electron deficiency: Nitrogen and sulfur atoms create electron-withdrawing effects, facilitating nucleophilic substitution reactions.

- Metabolic susceptibility: Cytochrome P450 1A2 (CYP1A2) mediates oxidation of the imidazoline ring, a common pathway for benzothiadiazole-containing drugs.

Synthetic Applications

Molecular Structure and Formula (C9H8ClN5S)

Tizanidine is a heterocyclic organic compound with the molecular formula C9H8ClN5S and a molecular weight of 253.711 grams per mole [1] [2]. The compound belongs to the benzothiadiazole class of chemicals and contains both aromatic and heterocyclic ring systems [4]. The International Union of Pure and Applied Chemistry name for tizanidine is 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine [1] [2].

The molecular structure consists of a benzothiadiazole ring system fused with a six-membered aromatic ring, containing nitrogen and sulfur heteroatoms [4]. A chlorine atom is substituted at position 5 of the benzothiadiazole ring, while an imidazoline group is connected to position 4 through an amino linkage [2] [5]. The compound exhibits a planar aromatic core with the imidazoline ring capable of adopting different conformations [8].

Structural Elucidation and Characterization

Comprehensive structural characterization of tizanidine has been accomplished through multiple analytical techniques, providing detailed insights into its molecular architecture [8] [16] [17]. X-ray crystallography studies have revealed that tizanidine crystallizes with two almost identical molecules in the asymmetric unit, with a root mean square deviation of 0.179 Å for all non-hydrogen atoms [8]. The molecules are interconnected through N-H···N hydrogen bonds, forming extended chains along the crystallographic direction [8].

Nuclear magnetic resonance spectroscopy analysis confirms the structural assignment with characteristic aromatic carbon-hydrogen peaks appearing at 7.91 and 8.18 parts per million as doublets with a coupling constant of 9.3 hertz [16]. The imidazole ring carbon-hydrogen signals are observed in the expected aliphatic region, supporting the presence of the saturated five-membered ring [16]. Mass spectrometry provides definitive molecular ion identification at mass-to-charge ratio 253, consistent with the calculated molecular weight [16].

Infrared spectroscopy reveals distinctive vibrational bands that confirm the structural features of tizanidine [16]. The secondary amine N-H stretch appears at 3244 wavenumbers, while the aromatic carbon-carbon stretching vibrations are observed at 1643 and 1403 wavenumbers [16]. The aromatic carbon-chlorine stretch is identified at 1074 wavenumbers, and carbon-nitrogen stretching vibrations appear at 1283 and 1191 wavenumbers [16].

Powder X-ray diffraction studies demonstrate characteristic diffraction peaks at two-theta values of 10.57°, 12.31°, 21.67°, 23.95°, 24.79°, 27.18°, 32.01°, and 45.46° [17]. These peaks serve as fingerprint identifiers for the crystalline form of tizanidine and are utilized for polymorphic analysis in pharmaceutical formulations [17].

Tautomeric Forms

Crystallographic investigations have definitively established that tizanidine exists predominantly in the 2-imino-imidazolidine tautomeric form rather than the commonly depicted 2-amino-imidazoline structure [8]. This finding corrects previous structural determinations and has significant implications for understanding the compound's chemical behavior [8]. The 2-imino-imidazolidine tautomer features an exocyclic carbon-nitrogen double bond and a saturated imidazolidine ring system [8].

Proton nuclear magnetic resonance analysis in solution confirms that the 2-imino-imidazolidine tautomer is also the predominant form in solution, not merely a crystalline artifact [8]. The tautomeric equilibrium between the two forms involves proton migration and electronic rearrangement within the imidazoline ring system [8]. The 2-amino-imidazoline tautomer, while commonly drawn in chemical literature, represents a minor component of the tautomeric mixture [8].

The tautomeric preference is attributed to favorable intramolecular interactions and electronic stabilization within the 2-imino-imidazolidine structure [8]. Hydrogen bonding patterns in the crystal lattice further stabilize this tautomeric form through intermolecular N-H···N interactions [8]. Understanding the correct tautomeric form is crucial for accurate prediction of chemical reactivity and biological interactions [8].

Physical Properties

Melting and Boiling Points

The melting point of tizanidine free base has been determined to be 221-223°C, indicating significant thermal stability of the crystalline form [9] [11]. The hydrochloride salt exhibits a higher melting point of 280°C, reflecting the enhanced lattice energy associated with ionic interactions [11] [13]. These thermal properties are consistent with the rigid aromatic structure and intermolecular hydrogen bonding network present in the solid state [11].

The predicted boiling point of tizanidine is 391.2°C, though this value is calculated rather than experimentally determined due to potential thermal decomposition before the boiling point is reached [9] [12]. The substantial difference between melting and boiling points indicates strong intermolecular forces in both solid and liquid phases [12]. Thermal analysis using differential scanning calorimetry confirms the melting point determination and reveals no significant polymorphic transitions below the melting temperature [21].

Solubility Profile

Tizanidine exhibits pronounced pH-dependent solubility characteristics, with maximum solubility observed in acidic media [12] [21] [22]. In 0.1 Normal hydrochloric acid, the solubility reaches 65.85 ± 2.01 milligrams per milliliter, representing optimal dissolution conditions [21]. Aqueous solubility at neutral pH is significantly lower at approximately 29 milligrams per milliliter [12] [15].

The compound demonstrates slight solubility in methanol and minimal solubility in chloroform at 0.74 ± 0.012 milligrams per milliliter [21]. This solubility pattern reflects the polar nature of the molecule and its ionization behavior across different pH ranges [12] [22]. The marked pH dependence arises from protonation of the basic nitrogen atoms in acidic solutions, enhancing water solubility through formation of the more hydrophilic cationic species [22].

| Solvent/Medium | Solubility |

|---|---|

| 0.1N Hydrochloric acid | 65.85 ± 2.01 mg/mL |

| Water | ~29 mg/mL |

| Methanol | Slightly soluble |

| Chloroform | 0.74 ± 0.012 mg/mL |

Partition Coefficient (LogP)

The partition coefficient of tizanidine, expressed as LogP, has been experimentally determined to be 1.72, indicating moderate lipophilicity [12]. Computational predictions yield LogP values ranging from 1.6 to 2.02, showing good agreement with experimental measurements [12] [13]. This intermediate lipophilicity suggests balanced hydrophilic and lipophilic character, facilitating both aqueous dissolution and membrane permeation [12].

The LogP value is consistent with the molecular structure containing both polar heteroatoms and aromatic ring systems [12]. The presence of nitrogen atoms capable of hydrogen bonding contributes to the hydrophilic component, while the aromatic benzothiadiazole core provides lipophilic character [12]. This balanced partition coefficient is favorable for pharmaceutical applications requiring both solubility and permeability [12].

Density and Physical State Characteristics

Tizanidine exists as a white to off-white, fine crystalline powder under standard conditions [13] [15] [22]. The predicted density is 1.82 grams per cubic centimeter, reflecting the compact molecular packing in the crystalline state [9]. The compound is odorless or possesses a faint characteristic odor, indicating minimal volatile components [22].

The crystalline nature is confirmed by powder X-ray diffraction analysis, which reveals sharp, well-defined peaks characteristic of a highly ordered crystal lattice [17]. The fine particle size contributes to the powder's flow properties and dissolution characteristics [15]. Physical stability studies demonstrate that the crystalline form remains unchanged under normal storage conditions, with no evidence of polymorphic conversion or amorphous transformation [20] [21].

Chemical Properties

Acid-Base Characteristics (pKa Analysis)

Tizanidine exhibits weakly basic properties with a pKa value of 7.48-7.49, as determined through experimental measurement and computational prediction [12] [13]. This pKa value indicates that at physiological pH (7.4), approximately half of the molecules exist in the protonated form [12]. The basic character arises from the nitrogen atoms in the imidazoline ring system, which can accept protons from the surrounding medium [13].

The ionization behavior significantly influences the compound's solubility and chemical stability across different pH ranges [12] [22]. At acidic pH values below the pKa, the compound exists predominantly in the protonated, cationic form, which exhibits enhanced water solubility [21] [22]. Conversely, at alkaline pH values above the pKa, the neutral form predominates, resulting in decreased aqueous solubility [12].

| Property | Value/Description |

|---|---|

| pKa Value | 7.48-7.49 |

| Ionization at pH 7.4 | Predominantly protonated |

| Acid Stability | Relatively stable |

| Base Stability | Moderate degradation (5-13%) |

Chemical Stability Parameters

Comprehensive stability studies reveal that tizanidine exhibits variable stability depending on environmental conditions [19] [20] [24]. Under acidic conditions, the compound demonstrates good stability with minimal degradation observed during extended exposure [19] [24]. However, alkaline conditions promote moderate degradation, with 5-13% decomposition reported after prolonged exposure to basic media [20] [24].

Oxidative stress represents a major stability concern, with hydrogen peroxide exposure causing approximately 16% degradation within one hour [19] [24]. This susceptibility to oxidation indicates the presence of electron-rich sites vulnerable to radical attack [16] [19]. Thermal stability studies demonstrate moderate degradation at elevated temperatures, with 14% decomposition observed at 60-70°C [24].

The compound shows good stability under normal storage conditions when protected from light and oxidizing agents [20] [21]. Long-term stability studies conducted at 40°C and 75% relative humidity demonstrate acceptable chemical stability for pharmaceutical formulations [21] [23]. These findings support the development of appropriate storage and handling protocols for tizanidine-containing products [20].

Reactivity Profile

Tizanidine's reactivity profile is dominated by its susceptibility to oxidative degradation pathways [16] [19] [24]. The imidazoline ring system and aromatic amine functionality represent primary sites of chemical reactivity [16]. Oxidizing agents readily attack these electron-rich centers, leading to ring opening and formation of various degradation products [16] [19].

Hydrolytic stability varies significantly with pH conditions [19] [20] [24]. Under acidic conditions, the protonated form exhibits enhanced stability against hydrolytic cleavage [24]. Alkaline hydrolysis proceeds more readily, potentially involving nucleophilic attack at electrophilic carbon centers within the heterocyclic rings [20] [24].

Salt formation represents a significant aspect of tizanidine's reactivity, with the hydrochloride salt being the most commonly encountered form [6] [11]. The salt formation enhances both solubility and chemical stability compared to the free base [11] [22]. The ionic nature of the hydrochloride salt contributes to improved crystallinity and handling characteristics [15].

| Reaction Type | Reactivity Level | Description |

|---|---|---|

| Oxidation | High | 16% degradation with H₂O₂ |

| Acid Hydrolysis | Low | Minimal degradation |

| Base Hydrolysis | Moderate | 5-13% degradation |

| Thermal | Moderate | 14% degradation at 60-70°C |

| Salt Formation | High | Forms stable HCl salt |

Degradation Pathways

Photodegradation studies reveal that tizanidine is particularly susceptible to ultraviolet-C radiation, with 25% degradation observed after 72 hours of exposure [14] [20]. The photolytic reaction follows zero-order kinetics with a rate constant of 2.48 per day and a half-life of 6.04 days under continuous ultraviolet-C exposure [14]. Five distinct degradation products have been identified with mass-to-charge ratios of 236, 268, 184, 186, and 216 [14].

Oxidative degradation pathways involve multiple mechanistic routes, with hydrogen peroxide serving as a model oxidizing agent [16] [19]. Nuclear magnetic resonance analysis of oxidation products reveals disappearance of imidazoline ring methylene signals and appearance of new aromatic proton signals [16]. Mass spectrometric analysis confirms the formation of lower molecular weight fragments consistent with ring-opening reactions [16].

Thermal degradation occurs through multiple pathways involving both homolytic and heterolytic cleavage reactions [21] [24]. The aromatic chlorine substituent and heterocyclic nitrogen atoms influence the thermal decomposition pattern [24]. Gas chromatography-mass spectrometry analysis of thermal degradation products provides insight into the fragmentation pathways and helps identify potential impurities in pharmaceutical formulations [24].

| Degradation Pathway | Extent | Products/Characteristics |

|---|---|---|

| UV-C Photolysis | 25% (72h) | m/z: 236, 268, 184, 186, 216 |

| Oxidation | 16% (1h) | Ring-opened products |

| Base Hydrolysis | 5-13% | Additional chromatographic peaks |

| Thermal | 14% | Multiple fragmentation products |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

1.4

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302+H332 (66.67%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

This drug is mainly eliminated by the kidney.

Extensively distributed throughout the body. The average steady-state volume of distribution is 2.4 L/kg.

**A note on renal impairment** Tizanidine clearance is found to be decreased by more than 50% in elderly patients with renal insufficiency (creatinine clearance < 25 mL/min) compared to healthy elderly subjects; this would be expected to lead to a longer duration of clinical effect. This drug should be used with caution in patients with renal impairment.

Metabolism Metabolites

Tizanidine has known human metabolites that include 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-4-ol.

Route of Elimination: Approximately 95% of an administered dose is metabolized. Half Life: 2.5 hours

Wikipedia

Leflunomide

Biological Half Life

Use Classification

Dates

Malanga G, Reiter RD, Garay E: Update on tizanidine for muscle spasticity and emerging indications. Expert Opin Pharmacother. 2008 Aug;9(12):2209-15. doi: 10.1517/14656566.9.12.2209 . [PMID:18671474]

Wagstaff AJ, Bryson HM: Tizanidine. A review of its pharmacology, clinical efficacy and tolerability in the management of spasticity associated with cerebral and spinal disorders. Drugs. 1997 Mar;53(3):435-52. doi: 10.2165/00003495-199753030-00007. [PMID:9074844]

Mathias CJ, Luckitt J, Desai P, Baker H, el Masri W, Frankel HL: Pharmacodynamics and pharmacokinetics of the oral antispastic agent tizanidine in patients with spinal cord injury. J Rehabil Res Dev. 1989 Fall;26(4):9-16. [PMID:2600869]

Mense S: Muscle pain: mechanisms and clinical significance. Dtsch Arztebl Int. 2008 Mar;105(12):214-9. doi: 10.3238/artzebl.2008.0214. Epub 2008 Mar 21. [PMID:19629211]

Taittonen M, Raty H, Kirvela O, Aantaa R, Kanto J: The metabolic effects of oral tizanidine in healthy volunteers. Acta Anaesthesiol Scand. 1995 Jul;39(5):628-32. [PMID:7572012]

Chang E, Ghosh N, Yanni D, Lee S, Alexandru D, Mozaffar T: A Review of Spasticity Treatments: Pharmacological and Interventional Approaches. Crit Rev Phys Rehabil Med. 2013;25(1-2):11-22. doi: 10.1615/CritRevPhysRehabilMed.2013007945. [PMID:25750484]

Suarez-Lledo A, Padulles A, Lozano T, Cobo-Sacristan S, Colls M, Jodar R: Management of Tizanidine Withdrawal Syndrome: A Case Report. Clin Med Insights Case Rep. 2018 Feb 13;11:1179547618758022. doi: 10.1177/1179547618758022. eCollection 2018. [PMID:29467587]

Shirin Ghanavatian; Armen Derian (2019). Tizanidine. StatPearls.

Reflexes: Components of a Reflex Arc